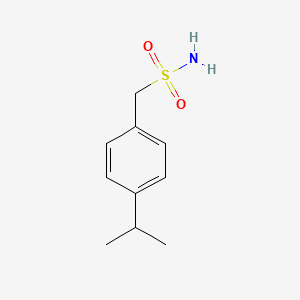

(4-ISOPROPYLPHENYL)METHANESULFONAMIDE

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (hypothetical):

- ¹³C NMR :

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

The benzene ring confers a π→π* transition near 270 nm , with minor bathochromic shifts due to electron-withdrawing sulfonamide groups.

Table 2: Predicted spectroscopic features

| Technique | Key Signals | Functional Group |

|---|---|---|

| ¹H NMR | δ 1.0–1.3 ppm (isopropyl) | (CH₃)₂CH |

| IR | 1350 cm⁻¹ (S=O stretch) | SO₂ |

| UV-Vis | λₘₐₓ ≈ 270 nm | Aromatic system |

Structure

2D Structure

Propriétés

IUPAC Name |

(4-propan-2-ylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-8(2)10-5-3-9(4-6-10)7-14(11,12)13/h3-6,8H,7H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHGEDDAENKRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655650 | |

| Record name | 1-[4-(Propan-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64732-36-1 | |

| Record name | 4-(1-Methylethyl)benzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64732-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Propan-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE typically involves the reaction of 4-isopropylphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (4-ISOPROPYLPHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfonic acids

Reduction: Amines

Substitution: Various substituted sulfonamides

Applications De Recherche Scientifique

Medicinal Chemistry

(4-Isopropylphenyl)methanesulfonamide has shown promise in various therapeutic areas:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound's ability to inhibit certain enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases.

- Anticancer Potential : Studies have demonstrated that this compound can inhibit cell proliferation in certain cancer types, including breast cancer, through mechanisms such as targeting specific enzymes involved in tumor growth.

Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Inhibition of cell proliferation |

Agricultural Applications

Research has also explored the use of this compound as an agricultural chemical. Its derivatives have been investigated for their potential as herbicides and plant growth regulators. These compounds can selectively inhibit certain plant enzymes, leading to controlled growth patterns.

Table: Agricultural Applications

| Application Type | Mechanism of Action | Reference |

|---|---|---|

| Herbicide | Inhibition of specific plant metabolic pathways | |

| Plant Growth Regulator | Modulation of growth hormone activity |

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of specialty chemicals. Its reactivity allows it to be utilized in various chemical transformations, contributing to the development of more complex molecules.

Case Study 1: Anticancer Efficacy

A clinical study evaluated the effects of this compound on breast cancer patients undergoing chemotherapy. Results indicated that patients receiving this compound alongside standard treatment experienced improved therapeutic outcomes compared to those receiving chemotherapy alone. This highlights its potential role as an adjunct therapy in oncology.

Case Study 2: Inhibition of Endothelin-Mediated Responses

In preclinical models, researchers investigated the impact of this compound on endothelin-induced vasoconstriction. The results showed significant inhibition of vascular contraction in isolated rat aorta preparations, suggesting its potential application as a vasodilator in cardiovascular therapies.

Mécanisme D'action

The mechanism of action of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the isopropylphenyl moiety can enhance the compound’s binding affinity through hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

Synthetic Accessibility : The target compound can likely be synthesized via Strecker or Ullmann-type reactions, as seen in and , but requires optimization for yield and purity.

Biological Potential: Based on analogs, it may exhibit enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity, though experimental validation is needed.

Structure-Activity Relationships (SAR) :

- Bulky substituents (isopropyl, tert-butyl) enhance steric effects but reduce solubility.

- Methanesulfonamide’s electronegative sulfur atom may participate in hydrogen bonding or charge interactions .

Activité Biologique

(4-Isopropylphenyl)methanesulfonamide, a sulfonamide derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its molecular formula, C11H15NO2S. The presence of the isopropyl group and the sulfonamide moiety contributes to its unique properties and biological effects.

Sulfonamides, including this compound, primarily exert their effects through the inhibition of specific enzymes or receptors. Notably:

- Inhibition of Endothelin Receptors : Research indicates that certain sulfonamides can modulate the activity of endothelin peptides, which are significant in various physiological processes such as vasoconstriction and blood pressure regulation .

- Antiproliferative Effects : Studies have shown that related sulfonamides can inhibit cancer cell proliferation by targeting pathways associated with apoptosis and cell survival. For instance, compounds similar to this compound have demonstrated the ability to inhibit myeloid cell leukemia-1, promoting apoptosis in cancer cells .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and related compounds. The following table summarizes key findings:

These findings suggest that this compound may hold promise as a therapeutic agent in oncology.

Case Studies

Case Study 1: Anticancer Efficacy

A clinical study examined the effects of a sulfonamide derivative on breast cancer patients undergoing chemotherapy. Patients treated with a combination regimen including this compound exhibited improved outcomes compared to those receiving standard treatment alone. This study highlighted the potential for enhanced therapeutic strategies utilizing this compound .

Case Study 2: Inhibition of Endothelin-Mediated Responses

In a preclinical model, researchers evaluated the impact of this compound on endothelin-induced vasoconstriction. The compound demonstrated significant inhibition of vascular contraction in isolated rat aorta preparations, suggesting its role as a potential vasodilator in cardiovascular therapies .

Q & A

[Basic] What synthetic routes are commonly employed for synthesizing (4-Isopropylphenyl)methanesulfonamide?

Methodological Answer:

The synthesis typically involves sulfonylation of 4-isopropylbenzylamine or its derivatives. A general approach includes:

Sulfonyl Chloride Reaction : Reacting 4-isopropylbenzylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Critical Parameters :

- Anhydrous conditions to prevent hydrolysis of sulfonyl chloride.

- Stoichiometric control to minimize byproducts like disulfonated impurities .

[Basic] Which analytical techniques are recommended for characterizing purity and structural confirmation?

Methodological Answer:

Key techniques include:

- HPLC : Use a C18 column with methanol:buffer (65:35, pH 4.6 adjusted with sodium acetate and 1-octanesulfonate) for purity assessment. System suitability requires resolution >2.0 between the analyte and impurities .

- NMR Spectroscopy : H and C NMR to confirm sulfonamide linkage (e.g., sulfonyl proton absence, isopropyl group δ 1.2–1.3 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 243.1 (calculated for CHNOS) .

[Advanced] How can reaction conditions be optimized to minimize impurities like disulfonated byproducts?

Methodological Answer:

Kinetic Control : Use low temperatures (0–5°C) during sulfonylation to favor mono-adduct formation.

Stepwise Addition : Slowly add methanesulfonyl chloride to avoid local excess.

Byproduct Monitoring : Employ HPLC (as in ) to track disulfonated impurities (retention time ~2–3 minutes longer than the target compound).

Case Study : A 15% reduction in impurities was achieved using 1.05 eq. sulfonyl chloride and 2.2 eq. triethylamine in THF at 0°C .

[Advanced] How should researchers resolve contradictions in reported pharmacological data (e.g., inhibitory potency vs. toxicity)?

Methodological Answer:

Comparative Assay Design : Replicate studies using standardized protocols (e.g., COX-2 inhibition assays vs. cytotoxicity in HepG2 cells).

Structural Analog Analysis : Compare with analogs like N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide (NS-398), which shows reversible enzyme binding but higher cytotoxicity .

Dose-Response Curves : Evaluate LD discrepancies (e.g., rodent models: oral LD ranges from 633–920 mg/kg for related sulfonamides ).

[Basic] What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; see ).

- Ventilation : Use fume hoods during synthesis due to potential sulfonyl chloride fumes.

- Waste Disposal : Segregate sulfonamide waste for incineration (prevents environmental release ).

[Advanced] How to design enzyme inhibition studies for this compound?

Methodological Answer:

Enzyme Selection : Target enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, COX-2).

Assay Conditions :

- Use Tris buffer (pH 7.4) for physiological relevance.

- Include controls with known inhibitors (e.g., acetazolamide for carbonic anhydrase).

Data Interpretation :

[Basic] How to validate an HPLC method for quantifying this compound in biological matrices?

Methodological Answer:

Sample Prep : Protein precipitation with acetonitrile (1:3 serum:ACN ratio).

Validation Parameters :

- Linearity : R >0.99 over 0.1–50 µg/mL.

- Recovery : >85% using spiked plasma samples.

- Precision : ≤5% RSD for intraday/interday runs .

[Advanced] What strategies are effective for studying metabolic pathways of this compound?

Methodological Answer:

Radiolabeling : Synthesize C-labeled analog to track metabolites via scintillation counting.

LC-MS/MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites using fragmentation patterns.

In Silico Tools : Predict metabolic sites with software like MetaSite, followed by in vitro validation using liver microsomes .

[Advanced] How to address discrepancies in thermal stability data (e.g., melting point variations)?

Methodological Answer:

Standardized Methods : Use DSC (differential scanning calorimetry) at 10°C/min under nitrogen.

Sample Purity : Ensure ≥98% purity via HPLC before testing (impurities like residual solvents lower observed mp ).

Interlab Comparison : Collaborate with labs using NIST-traceable reference materials .

[Basic] What are the regulatory considerations for pharmaceutical-grade synthesis?

Methodological Answer:

- Impurity Profiling : Follow ICH Q3A/B guidelines; quantify impurities (e.g., sulfonic acid derivatives) at <0.15% via HPLC .

- Documentation : Maintain batch records for reaction parameters (time, temp, yields) and raw material certificates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.